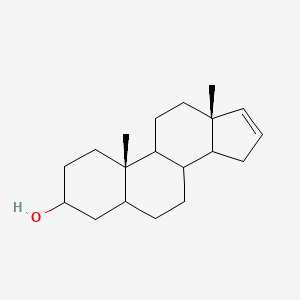
5-alpha-Androst-16-en-3-alpha-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-alpha-Androst-16-en-3-alpha-ol typically involves the reduction of androstenone. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .
Industrial Production Methods: : Industrial production of this compound may involve biotechnological methods, including microbial transformation of sterols or chemical synthesis from steroid precursors. The specific methods and conditions can vary depending on the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: : 5-alpha-Androst-16-en-3-alpha-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androstenone.
Reduction: The compound can be reduced to form other androstane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Oxidation: Androstenone
Reduction: Androstane derivatives
Substitution: Various substituted androstenes
Wissenschaftliche Forschungsanwendungen
5-alpha-Androst-16-en-3-alpha-ol has a wide range of applications in scientific research:
Wirkmechanismus
5-alpha-Androst-16-en-3-alpha-ol acts as a positive allosteric modulator of GABA(A) receptors. This action enhances the effects of GABA, leading to anxiolytic and antidepressant effects. The compound’s high volatility and lipophilicity make it well-suited as a pheromone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-beta-Androstenol (5-alpha-Androst-16-en-3-beta-ol): Another stereoisomer with similar pheromone properties.
Androstenone (5-alpha-Androst-16-en-3-one): A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: : 5-alpha-Androst-16-en-3-alpha-ol is unique due to its specific hydroxyl group configuration, which contributes to its distinct biological activity and pheromone properties .
Eigenschaften
Molekularformel |
C19H30O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(10S,13R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13?,14?,15?,16?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
KRVXMNNRSSQZJP-JRQDRJMYSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B14776935.png)
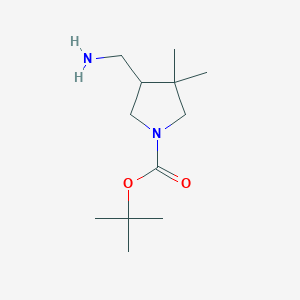
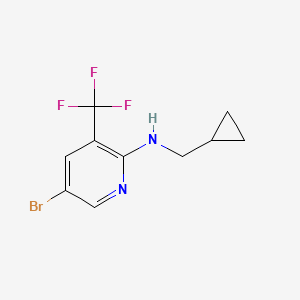

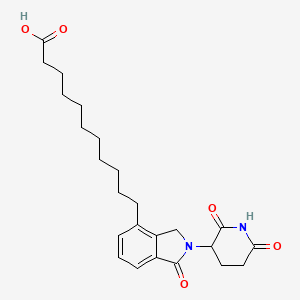
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
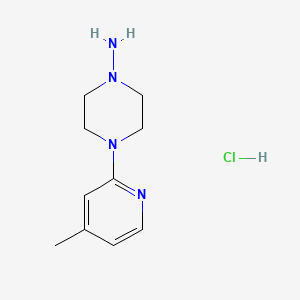

![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)

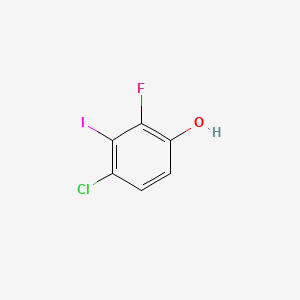
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
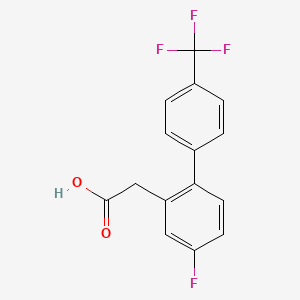
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
